Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate
Brand Name: Vulcanchem
CAS No.: 560088-79-1
VCID: VC2163865
InChI: InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)
SMILES: CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C23H44N2O6
Molecular Weight: 444.6 g/mol

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

CAS No.: 560088-79-1

Cat. No.: VC2163865

Molecular Formula: C23H44N2O6

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate - 560088-79-1

Specification

CAS No. 560088-79-1
Molecular Formula C23H44N2O6
Molecular Weight 444.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)
Standard InChI Key SWUXEYKTUQROOO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate exhibits a complex molecular structure featuring a dicyclohexylamine group attached to a bicyclic ester structure. This structure contains a nitrogen atom, oxyethylene linkages, and a carbonyl group, creating a versatile compound with multiple functional groups . The molecular arrangement combines elements of cyclic amides and ethers, which contributes to its utility across various applications.

The compound is characterized by the molecular formula C23H44N2O6 with a molecular weight of 444.6 g/mol. Its structure can be more precisely described as consisting of two primary components: N-cyclohexylcyclohexanamine and 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid . This combination results in a salt form that possesses unique physicochemical properties.

Chemical Identifiers and Physical Properties

The compound's detailed chemical information is presented in the following table:

PropertyValue
CAS Number560088-79-1
Molecular FormulaC23H44N2O6
Molecular Weight444.6 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid
InChIInChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)
InChIKeySWUXEYKTUQROOO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
AppearanceNot specified in available data
Purity (Commercial)≥95%

The compound's structural complexity contributes to its specialized applications in various fields. The presence of both hydrophilic and hydrophobic groups within its structure suggests potential surfactant-like properties, while its functional groups provide sites for chemical modifications and interactions with other molecules .

Applications and Uses

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate demonstrates considerable versatility in its applications across multiple scientific and industrial domains. Its unique chemical structure makes it valuable for various purposes, particularly in chemical synthesis and pharmaceutical development.

Chemical Synthesis Applications

The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups and molecular flexibility allow it to participate in various chemical reactions as an intermediate . The compound is particularly valued in organic synthesis pathways where its structural elements can be incorporated into larger molecular architectures.

One of the notable applications is in the preparation of Antibody-Drug Conjugate (ADC) linkers, where the compound's structure provides useful connecting elements between antibodies and therapeutic agents. This application leverages the compound's ability to form stable connections while potentially enabling controlled release mechanisms in drug delivery systems.

Pharmaceutical Applications

In pharmaceutical research and development, Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate plays a role in the synthesis of therapeutic agents. It has been identified as a component in the synthesis of protein degraders and in the preparation of peptide-based drugs such as Semaglutide. The compound's structure allows it to contribute to the stability, solubility, or bioavailability of pharmaceutical formulations.

The presence of the Boc (tert-butyloxycarbonyl) protecting group in the compound makes it particularly useful in peptide synthesis and other pharmaceutical applications where controlled reactivity is essential . The Boc group can protect amine functionalities during multi-step synthesis processes, which is crucial in the development of complex pharmaceutical molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator